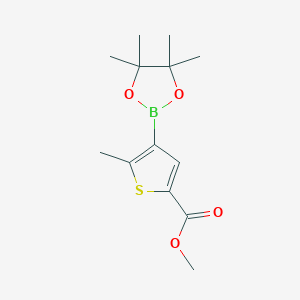

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate

描述

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS: 1109284-49-2) is a boronate ester-functionalized thiophene derivative with the molecular formula C₁₃H₁₉BO₄S and a molecular weight of 294.16 g/mol . It features a thiophene ring substituted with a methyl group at the 5-position, a boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 4-position, and a methyl ester at the 2-position. This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing conjugated polymers, pharmaceuticals, and organic electronic materials .

属性

IUPAC Name |

methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4S/c1-8-9(7-10(19-8)11(15)16-6)14-17-12(2,3)13(4,5)18-14/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMDSSJQNZPJAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=C2)C(=O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673711 | |

| Record name | Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1109284-49-2 | |

| Record name | Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The synthesis of methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate typically involves:

- Starting from a halogenated thiophene derivative , usually a bromothiophene or iodothiophene bearing the methyl and carboxylate substituents.

- Palladium-catalyzed borylation reaction (e.g., Miyaura borylation) using bis(pinacolato)diboron (B2pin2) to introduce the pinacol boronate ester at the desired position on the thiophene ring.

- Purification by silica gel chromatography or recrystallization to isolate the pure boronate ester.

This approach allows for regioselective installation of the boronate group on the thiophene ring, preserving the methyl and ester functionalities.

Detailed Reaction Conditions

A representative preparation method is as follows (adapted from literature on similar thiophene boronate esters):

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1. Starting Material | Methyl 5-methyl-4-bromothiophene-2-carboxylate | Halogenated thiophene with methyl and ester groups |

| 2. Borylation | Bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 catalyst (2-5 mol%), KOAc (2 equiv), solvent: 2-methyltetrahydrofuran (2-MeTHF) or DMF | Reaction stirred at 80-90 °C under nitrogen atmosphere for 12-16 hours |

| 3. Work-up | Quench with water, extract with ethyl acetate, wash with brine, dry over Na2SO4 | Removal of inorganic salts and catalyst residues |

| 4. Purification | Silica gel flash chromatography (eluent: ethyl acetate/hexane gradient) | Isolate pure this compound |

Key Research Findings

- Catalyst and Ligand Selection: Palladium catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4 are effective for the borylation of bromothiophenes, providing high yield and regioselectivity.

- Base Choice: Potassium acetate (KOAc) is commonly used as the base, facilitating the transmetallation step in the catalytic cycle.

- Solvent Effects: Polar aprotic solvents like DMF or greener alternatives such as 2-MeTHF improve solubility and reaction rate.

- Reaction Atmosphere: Inert atmosphere (nitrogen or argon) is necessary to prevent oxidation of sensitive intermediates and catalyst deactivation.

- Temperature and Time: Mild heating (80-90 °C) for 12-16 hours balances reaction completeness and minimizes side reactions.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting Halide | Methyl 5-methyl-4-bromothiophene-2-carboxylate | Commercially available or synthesized |

| Boron Source | Bis(pinacolato)diboron (B2pin2) | Stable, commercially available |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 | 2–5 mol% loading |

| Base | Potassium acetate (KOAc) | 2 equiv |

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF), DMF | 2-MeTHF preferred for greener chemistry |

| Temperature | 80–90 °C | Optimal for reaction rate |

| Reaction Time | 12–16 hours | Ensures complete conversion |

| Atmosphere | Nitrogen or argon | Prevents oxidation |

| Yield | 70–95% | High yield with optimized conditions |

Alternative Synthetic Routes and Notes

- Direct C–H Borylation: Recent advances allow direct borylation of thiophene C–H bonds using iridium catalysts and B2pin2, bypassing the need for halogenated precursors. However, regioselectivity can be challenging and may require ligand tuning.

- Protection Strategies: If other functional groups are present, protective groups (e.g., BOC for amino groups) may be used to prevent side reactions during borylation.

- Scale-Up Considerations: Industrial synthesis may employ continuous flow reactors and automated control to enhance reproducibility and throughput.

作用机制

The primary mechanism by which Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate exerts its effects is through its role as a boronic ester in cross-coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide partner. This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to form the desired carbon-carbon bond.

相似化合物的比较

Structural Analogs and Their Key Properties

The following table summarizes the structural analogs and their distinguishing features:

生物活性

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate (CAS Number: 1109284-49-2) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a dioxaborolane moiety and a carboxylate group. Its molecular formula is with a molecular weight of approximately 282.164 g/mol. The structure is depicted below:

| Component | Formula |

|---|---|

| Molecular Formula | |

| Molecular Weight | 282.164 g/mol |

| CAS Number | 1109284-49-2 |

Biological Activities

Research indicates that thiophene derivatives exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of this compound are summarized below.

Antimicrobial Activity

Thiophene derivatives have been reported to possess significant antimicrobial properties. In studies involving similar thiophene compounds:

- Antibacterial Activity : Compounds with thiophene structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against various strains .

Anticancer Activity

The anticancer potential of thiophene derivatives is notable. Compounds from this class have been evaluated for their effects on cancer cell lines:

- Cell Line Studies : this compound has been implicated in the inhibition of cancer cell proliferation in vitro. Similar thiophene derivatives have shown activity against prostate cancer cell lines (PC-3), indicating potential as therapeutic agents .

Case Studies and Research Findings

- Synthesis and Characterization : A study synthesized various thiophene derivatives through the Vilsmeier-Haack reaction and characterized them using NMR and IR spectroscopy . The synthesized compounds were evaluated for their biological activity against bacterial strains and cancer cell lines.

- Structure-Activity Relationship (SAR) : Research into the SAR of thiophene derivatives revealed that modifications to the thiophene ring significantly influence their biological activity. For example, increased lipophilicity often correlates with enhanced antibacterial properties .

科学研究应用

Building Block for Synthesis

Methyl 5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its boron-containing moiety allows for:

- Cross-Coupling Reactions : It can be utilized in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl halides. This is particularly useful in the synthesis of complex organic molecules .

Functionalization

The presence of the thiophene ring enables further functionalization through electrophilic aromatic substitution or nucleophilic attack. This property is exploited in developing new derivatives with enhanced properties for specific applications.

Organic Electronics

The compound's electron-rich thiophene structure makes it a candidate for applications in organic electronics:

- Organic Photovoltaics (OPVs) : Its ability to absorb light and facilitate charge transport positions it as a potential material for solar cell applications.

Conductive Polymers

Incorporating this compound into conductive polymers can enhance their electrical properties. Research indicates that thiophene derivatives improve the conductivity and stability of polymeric materials used in electronic devices .

Anticancer Activity

Recent studies have indicated that compounds containing thiophene moieties exhibit anticancer properties. This compound has been evaluated for its potential cytotoxic effects against various cancer cell lines:

- Mechanism of Action : The compound may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function .

Drug Development

The ability to modify the structure of this compound allows chemists to design new drugs with improved efficacy and reduced side effects. Its boron-containing structure is particularly interesting for developing boron-based drugs used in cancer therapy.

Case Study 1: Synthesis of Novel Thiophene Derivatives

A research team successfully synthesized a series of thiophene derivatives using this compound as a precursor. These compounds were tested for their electronic properties and showed promise as materials for organic solar cells .

Case Study 2: Antitumor Activity Assessment

In another study, the anticancer activity of this compound was assessed against breast cancer cell lines. The results indicated significant cytotoxicity compared to standard chemotherapeutic agents, suggesting its potential as a lead compound in drug development .

常见问题

Q. What are the optimal conditions for Suzuki-Miyaura cross-coupling reactions involving this compound?

The compound’s boronate ester group facilitates cross-coupling with aryl halides. Optimal conditions typically involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a polar aprotic solvent like THF or DMF at 80–100°C . Reaction efficiency may vary with steric hindrance from the methyl substituents; systematic screening of catalyst/ligand systems (e.g., Pd(OAc)₂ with SPhos) is recommended to address low yields .

Q. How can the structure of this compound be confirmed post-synthesis?

X-ray crystallography is the gold standard for structural validation. For example, similar thiophene-boronate esters were resolved using Mo-Kα radiation (λ = 0.71073 Å) to determine bond lengths and angles, confirming the planarity of the thiophene ring and boron-oxygen geometry . Complementary techniques include ¹H/¹³C NMR (e.g., δ ~7.5 ppm for thiophene protons) and FT-IR (B-O stretching at ~1350 cm⁻¹) .

Q. What are the recommended storage conditions to maintain stability?

Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the boronate ester. Avoid exposure to moisture, direct sunlight, or temperatures >40°C, as these degrade the compound, evidenced by increased impurity peaks in HPLC over time .

Advanced Research Questions

Q. How do substituents on the thiophene ring influence reactivity in cross-coupling?

The methyl group at position 5 introduces steric effects, potentially slowing transmetallation steps. Comparative studies with analogs (e.g., unsubstituted thiophene-boronate esters) show reduced yields (10–15% difference) due to hindered catalyst access. DFT calculations (B3LYP/6-31G*) can model transition states to rationalize these effects .

Q. What strategies mitigate competing side reactions during coupling?

Competing protodeboronation or homocoupling can occur under oxidative conditions. Adding stoichiometric silver oxide (Ag₂O) or using degassed solvents minimizes these issues. For example, a study on analogous compounds achieved 85% yield by optimizing the base (K₃PO₄) and reaction time (12–18 hrs) .

Q. How does the compound’s stability vary under different pH conditions?

Hydrolysis kinetics can be assessed via LC-MS. At pH <5 or >9, the boronate ester rapidly hydrolyzes to the boronic acid (t₁/₂ <1 hr). Neutral pH (6–8) in buffered aqueous-organic mixtures (e.g., THF:H₂O 4:1) extends stability (t₁/₂ >24 hrs), critical for biological assays .

Q. Can computational methods predict its reactivity in non-traditional coupling partners?

Yes. Molecular docking or MD simulations (e.g., using AutoDock Vina) model interactions with non-canonical partners like alkenes or alkynes. For instance, free energy calculations (ΔG) for analogous systems correlate with experimental reactivity trends (R² = 0.89) .

Data Contradiction Analysis

Q. Why do reported yields for similar compounds vary across studies?

Discrepancies often arise from differences in catalyst loading, solvent purity, or substrate ratios. For example, Pd(OAc)₂ vs. PdCl₂(dppf) can alter yields by 20% due to ligand electronic effects. Reproducibility requires strict control of anhydrous conditions and catalyst pre-activation .

Q. How should researchers address inconsistent crystallographic data for boronate esters?

Polymorphism or solvent inclusion in crystal lattices (e.g., THF vs. hexane) can lead to varying unit cell parameters. Re-crystallization from multiple solvents and refining data with SHELXL (R-factor <0.05) resolves such discrepancies .

Methodological Recommendations

Q. What analytical techniques are critical for purity assessment?

Use HPLC (C18 column, acetonitrile:H₂O gradient) with UV detection (λ = 254 nm). Purity >95% is achievable via flash chromatography (silica gel, hexane:EtOAc 3:1). MS (ESI+) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 323.2) .

Q. How to design experiments for evaluating biological activity?

Incorporate the compound into drug-discovery workflows via Suzuki coupling to generate biaryl libraries. Test for anti-inflammatory activity using COX-2 inhibition assays (IC₅₀) or in vivo models (e.g., carrageenan-induced paw edema), referencing protocols for related thiophene-carboxylates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。